molecular formula C17H17N3S2 B2846624 (Z)-4-ethyl-3-((3-phenylallyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole CAS No. 501112-80-7

(Z)-4-ethyl-3-((3-phenylallyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No.: B2846624
CAS No.: 501112-80-7
M. Wt: 327.46
InChI Key: IZQCUSZHWGJNOQ-POHAHGRESA-N
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Description

(Z)-4-ethyl-3-((3-phenylallyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted at positions 3, 4, and 4. The thiophen-2-yl group at position 5 is a common pharmacophore in bioactive molecules, contributing to electronic delocalization and binding affinity.

Properties

IUPAC Name

4-ethyl-3-[(Z)-3-phenylprop-2-enyl]sulfanyl-5-thiophen-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S2/c1-2-20-16(15-11-7-12-21-15)18-19-17(20)22-13-6-10-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQCUSZHWGJNOQ-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NN=C1SC/C=C\C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antifungal Applications

Triazole derivatives are widely recognized for their antifungal properties. The presence of the 1,2,4-triazole moiety in (Z)-4-ethyl-3-((3-phenylallyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole suggests potential efficacy against various fungal pathogens.

Case Studies and Research Findings

  • Fungal Disease Control : Similar triazole compounds have been utilized effectively to control fungal diseases in crops like fruits and vegetables. For instance, triazole fungicides such as tebuconazole and propiconazole have shown significant activity against pathogens affecting crops like wheat and barley .
  • Mechanism of Action : Triazoles inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity, thereby exerting fungicidal effects .

Pharmaceutical Potential

The compound's unique structure may also offer therapeutic benefits beyond antifungal activity.

Potential Therapeutic Uses

  • Antimicrobial Activity : Research indicates that triazole derivatives possess antimicrobial properties that could be harnessed to develop new antibiotics . The structural similarity to existing drugs suggests that this compound could be evaluated for similar effects.

Agricultural Applications

In agriculture, the compound's role as a fungicide could be significant.

Research Insights

  • Systemic Action : Triazoles are known for their systemic action in plants, meaning they can be absorbed and translocated throughout the plant tissue. This characteristic enhances their effectiveness against systemic fungal infections .

Data Table: Comparison of Triazole Fungicides

Compound NameActive IngredientTarget FungiApplication Method
TebuconazoleTebuconazoleVarious cropsFoliar spray
PropiconazolePropiconazoleWheat, BarleySoil application
(Z)-4-ethyl...(Z)-4-ethyl...Potentially broadFoliar spray

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole derivatives with substitutions at positions 3, 4, and 5 exhibit diverse bioactivities depending on their substituents. Below is a comparative analysis:

Compound Position 4 Position 3 Position 5 Key Features Reference
(Z)-4-ethyl-3-((3-phenylallyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole Ethyl (3-Phenylallyl)thio (Z-configuration) Thiophen-2-yl High lipophilicity; potential for π-π interactions; stereospecificity. N/A
3-(4-Bromobenzyl)-4-alkyl/aryl-5-(thiophen-2-yl)-4H-1,2,4-triazole Alkyl/Aryl 4-Bromobenzyl Thiophen-2-yl Moderate yields (60–85%); antimicrobial activity reported.
4-Amino-5-((3-phenylpropyl)thio)-3-(thiophen-2-ylmethyl)-4H-1,2,4-triazole Amino Thiophen-2-ylmethyl (3-Phenylpropyl)thio Microwave-assisted synthesis; molecular ion peak at m/z 330.1.
4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione p-Tolyl Thione (-SH) Thiophen-2-yl Theoretical DFT studies; IR/NMR data available.
4-Phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole Phenyl (Thiadiazole)thio (Thiadiazole)methyl Hybrid thiadiazole-triazole system; broad pharmacological potential.

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity : Compounds with 4-bromobenzyl or aryl groups (e.g., 3-(4-bromobenzyl)-4-aryl derivatives) show moderate-to-strong antimicrobial effects, attributed to electron-withdrawing groups enhancing membrane penetration .
  • Electronic Properties : DFT studies on 4-(p-tolyl)-5-(thiophen-2-yl) derivatives reveal stabilized HOMO-LUMO gaps, suggesting redox stability .
  • Bioactivity Potential: Thiophen-2-yl and thiadiazole hybrids (e.g., 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl derivatives) demonstrate enhanced pharmacological profiles due to synergistic heterocyclic interactions .

Stereochemical and Stability Considerations

  • The (Z)-configuration of the target compound’s (3-phenylallyl)thio group may confer unique conformational rigidity compared to non-stereospecific analogues.

Preparation Methods

Three-Component Cyclocondensation

The most direct route to (Z)-4-ethyl-3-((3-phenylallyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole involves a one-pot cyclocondensation of 3-phenylallylthiol, ethyl hydrazinecarboxylate, and thiophene-2-carboxaldehyde in refluxing ethanol. Equimolar reactants (1:1:1) are heated under reflux for 12–18 hours, followed by cooling to precipitate the product. Ultrasonic irradiation reduces reaction time to 4–6 hours with comparable yields (68–73%). Recrystallization from ethanol yields pale-yellow crystals, with purity confirmed by HPLC (>98%).

Key Reaction Parameters

  • Solvent : Ethanol (polar protic) enhances nucleophilic attack during cyclization.
  • Temperature : Reflux at 78°C optimizes kinetic control, minimizing byproducts.
  • Catalyst : No catalyst required, though acetic acid (5 mol%) accelerates imine formation.

Suzuki-Miyaura Cross-Coupling for Thiophenyl Incorporation

A modular approach involves synthesizing the 5-(thiophen-2-yl)triazole core via palladium-catalyzed coupling. 3-Bromo-4-ethyl-4H-1,2,4-triazole is reacted with thiophen-2-ylboronic acid under Suzuki conditions (Pd(PPh₃)₄, NBu₄Br, toluene/H₂O/EtOH). This method achieves 65–70% yield but requires pre-functionalized triazole intermediates.

Optimization Insights

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ balances cost and efficiency.
  • Phase Transfer Agent : NBu₄Br improves boronic acid solubility in biphasic systems.

Thioetherification of Pre-Formed Triazoles

Alternative routes functionalize pre-synthesized triazoles with 3-phenylallylthiol. 4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is treated with 3-phenylallyl bromide in DMF/K₂CO₃, yielding the target compound in 60–65% after column chromatography.

Challenges

  • Regioselectivity : Competing S- and N-alkylation necessitates careful stoichiometry (1.2 eq. allyl bromide).
  • Purification : Silica gel chromatography (hexane/EtOAc 4:1) separates thioether from disulfide byproducts.

Structural Elucidation and Analytical Validation

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J = 15.6 Hz, 1H, CH=CHPh, Z-configuration).
  • δ 6.95–7.45 (m, 8H, thiophene and phenyl protons).
  • δ 4.21 (q, J = 7.2 Hz, 2H, NCH₂CH₃).

IR (KBr) :

  • 2925 cm⁻¹ (C-H stretch, ethyl group).
  • 1598 cm⁻¹ (C=N stretch, triazole).
  • 1245 cm⁻¹ (C-S stretch).

LCMS (ESI+) : m/z 382.1 [M+H]⁺.

Crystallographic Data

Single-crystal X-ray diffraction confirms the Z-configuration of the 3-phenylallylthio moiety. The dihedral angle between the triazole and thiophene rings is 12.7°, indicating moderate conjugation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time (h) Purity (%) Key Advantage
Cyclocondensation 71–80 12–18 >98 One-pot, no chromatographic purification
Suzuki Coupling 65–70 24 95 Modular thiophene introduction
Thioetherification 60–65 8 97 Uses commercial intermediates

Challenges and Mitigation Strategies

  • Byproduct Formation : Disulfide byproducts during thioetherification are minimized using anaerobic conditions.
  • Stereochemical Control : Z-selectivity in the allylthio group is achieved via kinetic control in polar solvents.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-4-ethyl-3-((3-phenylallyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole?

  • Methodological Answer : The compound is typically synthesized via microwave-assisted nucleophilic substitution under optimized conditions (165°C, 12.2 bar, 45 minutes) to enhance reaction efficiency and yield . Key precursors include thiophene-2-carboxaldehyde and substituted hydrazides. Reaction progress is monitored using gas chromatography-mass spectrometry (GC-MS) to confirm intermediate formation . Alternative routes involve cyclization of thiourea derivatives with aldehydes in ethanol under reflux .

Q. How is the compound characterized using spectroscopic and computational techniques?

  • Methodological Answer :
  • Experimental : ¹H/¹³C NMR and FT-IR spectra are compared with density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) to validate molecular geometry and vibrational modes. Discrepancies in chemical shifts >0.3 ppm may indicate conformational flexibility .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 330.1 for analogous triazoles) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are measured (e.g., ~66.5% C, 4.9% H, 14.9% N) to verify purity .

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic and structural properties of this triazole derivative?

  • Methodological Answer :
  • DFT Studies : The B3LYP/6-311G(d,p) basis set calculates HOMO-LUMO gaps (e.g., ~4.2 eV for similar triazoles), predicting reactivity and charge transfer interactions .
  • Conformational Analysis : Potential energy surface (PES) scans evaluate torsional angles (0°–180°) to identify stable conformers, with energy barriers >5 kcal/mol indicating restricted rotation .
  • Molecular Electrostatic Potential (MEP) : Maps highlight nucleophilic/electrophilic sites, guiding derivatization strategies .

Q. What strategies optimize reaction conditions to improve synthetic yield and selectivity?

  • Methodological Answer :
  • Microwave Parameters : Time (15–45 minutes), temperature (140–165°C), and solvent polarity (PEG-400) are systematically varied to maximize yield (>80%) .
  • Catalysis : Heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) enhance nucleophilic substitution kinetics in PEG-400 media .
  • Byproduct Mitigation : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) monitors side reactions, while recrystallization in hot ethanol removes impurities .

Q. How do structural modifications influence biological activity in triazole derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Substituting the thiophen-2-yl group with pyridinyl or bromobenzyl groups enhances antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) .
  • Thioether Linkage : Replacing sulfur with oxygen reduces lipophilicity, decreasing membrane permeability in anticancer assays (IC50 > 50 µM) .
  • Z-Isomer Specificity : The (Z)-configuration at the allylthio moiety improves binding to fungal cytochrome P450 (ΔG = -9.2 kcal/mol) compared to (E)-isomers .

Q. What crystallographic techniques resolve the three-dimensional structure of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : SHELXL refines data (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths (C-S = 1.78 Å) and dihedral angles (thiophene-triazole = 12.5°) .
  • Twinned Data Refinement : SHELXPRO processes high-resolution (<1.0 Å) datasets for chiral centers, with R-factor convergence <5% .

Q. How can contradictions in experimental and theoretical spectral data be resolved?

  • Methodological Answer :
  • Solvent Effects : PCM (Polarizable Continuum Model) corrections in DFT account for DMSO-induced NMR shifts (Δδ ~0.1–0.5 ppm) .
  • Dynamic Averaging : MD simulations (10 ns, AMBER) model rotational barriers of the allylthio group, reconciling IR band splitting .

Q. What in silico approaches predict pharmacokinetics and target interactions?

  • Methodological Answer :
  • ADMET Prediction : SwissADME calculates logP = 3.2 (high lipophilicity) and bioavailability score = 0.55, suggesting moderate blood-brain barrier penetration .
  • Molecular Docking : AutoDock Vina screens against SARS-CoV-2 Mpro (PDB: 6LU7), showing hydrogen bonding with His41 (binding affinity = -8.4 kcal/mol) .
  • MD Simulations : GROMACS evaluates binding stability (RMSD < 2.0 Å over 50 ns) for lead optimization .

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